molecular formula C31H51N11O8 B12395361 Arg-Leu-Arg-Phe-Asp

Arg-Leu-Arg-Phe-Asp

Cat. No.: B12395361
M. Wt: 705.8 g/mol
InChI Key: MPYUJCBQHDQNOT-VUBDRERZSA-N
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Description

Arg-Leu-Arg-Phe-Asp is a pentapeptide composed of the amino acids arginine, leucine, phenylalanine, and aspartic acid. Peptides like this compound are crucial in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu-Arg-Phe-Asp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

Arg-Leu-Arg-Phe-Asp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Substitution reactions can occur at specific amino acid residues, such as the phenylalanine residue undergoing electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can introduce new functional groups into the peptide.

Scientific Research Applications

Arg-Leu-Arg-Phe-Asp has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Plays a role in cell signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Used in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Arg-Leu-Arg-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Asp: Another peptide with similar biological functions.

    Leu-Arg-Phe: Shares some structural similarities but has different functional properties.

Uniqueness

Arg-Leu-Arg-Phe-Asp is unique due to its specific sequence and the resulting three-dimensional structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable for targeted applications in research and industry.

Biological Activity

The peptide sequence Arg-Leu-Arg-Phe-Asp (RLRA) is of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article explores the structure, mechanisms of action, and various biological effects of this peptide, supported by case studies and research findings.

Structural Characteristics

The sequence RLRA consists of five amino acids, with a notable presence of basic (Arg) and aromatic (Phe) residues. The structural conformation of peptides like RLRA can influence their biological activity significantly. For instance, peptides with similar sequences have been shown to form ordered structures, such as beta-sheets, which are crucial for their function. These structures can facilitate interactions with biological membranes and receptors, enhancing their biological efficacy .

The biological activity of RLRA is mediated through several mechanisms:

  • Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, influencing cellular signaling pathways. For example, certain peptides can modulate immune responses by binding to CD4+ T cells, thereby affecting thymidine uptake and cell proliferation .
  • Antimicrobial Activity : Some studies indicate that peptides containing basic amino acids exhibit antimicrobial properties. The positive charge associated with arginine residues can disrupt bacterial membranes, leading to cell lysis .
  • Hormonal Modulation : Research has suggested that certain peptides can enhance insulin action or modulate other hormonal activities, potentially influencing metabolic processes .

Biological Activities

The following table summarizes the key biological activities associated with the this compound peptide based on various studies:

Activity Description Reference
Immune ModulationInhibits thymidine uptake in activated T cells
Antimicrobial PropertiesDisrupts bacterial membranes through electrostatic interactions
Insulin EnhancementEnhances insulin action in specific cellular contexts
Cytostatic EffectsInhibits viral release from infected cells
Structural StabilityForms stable beta-sheet structures that facilitate biological interactions

Case Studies

  • Immune Response Modulation : A study demonstrated that a synthetic peptide containing the RLRA sequence significantly inhibited thymidine uptake in CD4+ T cells when exposed to concanavalin A. This suggests a potential application in modulating immune responses during viral infections .
  • Antimicrobial Testing : In vitro assays showed that peptides similar to RLRA exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes due to the cationic nature of arginine residues .
  • Insulin Sensitivity Enhancement : Research has indicated that certain peptides related to RLRA can enhance insulin sensitivity in adipocytes, which may have implications for diabetes management .

Properties

Molecular Formula

C31H51N11O8

Molecular Weight

705.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

MPYUJCBQHDQNOT-VUBDRERZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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